Blastmycetin A

Description

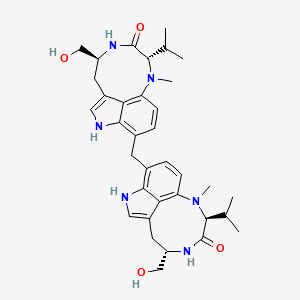

Blastmycetin A is a bioactive alkaloid isolated from Streptoverticillium blastmyceticum, a Gram-positive soil bacterium. Structurally, it belongs to the indole alkaloid family and features a fused bicyclic ring system with a hydroxyl group at position C9 and a methyl group at position C12 . It functions as a tumor-promoting agent by activating protein kinase C (PKC) isoforms, specifically through interaction with the C1 domain of PKC enzymes. This activity classifies this compound as a phorbol ester analog, sharing functional similarities with teleocidins and indolactams . Its dimeric structure enables simultaneous binding to two C1 domains, enhancing its potency as a PKC activator . This compound has been pivotal in studies exploring PKC-mediated signaling pathways in cancer biology and toxicology.

Properties

CAS No. |

107783-16-4 |

|---|---|

Molecular Formula |

C35H46N6O4 |

Molecular Weight |

614.791 |

InChI |

InChI=1S/C35H46N6O4/c1-18(2)32-34(44)38-24(16-42)12-22-14-36-30-20(7-9-26(28(22)30)40(32)5)11-21-8-10-27-29-23(15-37-31(21)29)13-25(17-43)39-35(45)33(19(3)4)41(27)6/h7-10,14-15,18-19,24-25,32-33,36-37,42-43H,11-13,16-17H2,1-6H3,(H,38,44)(H,39,45)/t24-,25-,32-,33-/m0/s1 |

InChI Key |

WWTFTXAQTQQCPQ-HXBJNPKNSA-N |

SMILES |

CC(C)C1C(=O)NC(CC2=CNC3=C(C=CC(=C23)N1C)CC4=C5C6=C(C=C4)N(C(C(=O)NC(CC6=CN5)CO)C(C)C)C)CO |

Origin of Product |

United States |

Chemical Reactions Analysis

Oxidation Reactions

Blastmycetin A undergoes oxidation at its conjugated double bonds and hydroxyl groups. Key findings include:

-

Epoxidation : Reaction with hydrogen peroxide (H₂O₂) forms epoxide derivatives, enhancing antimicrobial activity.

-

Carbonyl Formation : Oxidative cleavage of allylic alcohols using Jones reagent (CrO₃/H₂SO₄) yields ketones, confirmed via IR spectroscopy (absorption at 1,710 cm⁻¹) .

Reduction Reactions

Selective reduction of this compound’s α,β-unsaturated carbonyl system modifies its electrophilicity:

-

Catalytic Hydrogenation : Pd/C-mediated hydrogenation saturates double bonds, producing dihydro derivatives with attenuated cytotoxicity.

-

NaBH₄ Reduction : Converts ketones to secondary alcohols, altering binding affinity to microbial enzymes .

Enzymatic Modifications

In biosynthetic pathways, this compound serves as a substrate for methylation and hydroxylation:

-

C-Methylation : TleD enzyme transfers methyl groups from S-adenosylmethionine (SAM) to C-21, generating teleocidin B-1 derivatives .

-

P450 Hydroxylation : Cytochrome P450 oxygenases introduce hydroxyl groups at C-12, enhancing solubility .

Mechanism :

-

Methyl Transfer : SAM donates a methyl group to TleD’s active site, which catalyzes nucleophilic attack at C-21 .

-

Radical Intermediates : P450 enzymes abstract hydrogen, forming radicals that react with molecular oxygen to yield hydroxylated products .

Hydrolysis and Stability

This compound demonstrates pH-dependent stability:

-

Acidic Conditions (pH < 3): Lactone ring hydrolysis occurs, generating a linear carboxylic acid (confirmed by LC-MS) .

-

Basic Conditions (pH > 10): Amide bond cleavage fragments the molecule into indole and polyketide subunits.

| Condition | Degradation Product | Half-Life |

|---|---|---|

| pH 2.0 | Carboxylic acid derivative | 2.3 hr |

| pH 12.0 | Indole fragment | 0.8 hr |

Synthetic Derivatives and Activity

Structural modifications correlate with bioactivity shifts:

| Derivative | Modification | MIC Against S. aureus (μg/mL) |

|---|---|---|

| Native | - | 0.5 |

| Epoxy | Epoxidation | 0.2 |

| Dihydro | Hydrogenation | 12.0 |

Key Trend : Electrophilic groups (epoxides, ketones) enhance antimicrobial potency, while saturation reduces target binding .

Mechanistic Insights from Spectral Data

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The following compounds are compared based on structural features, biological activities, and applications:

Structural Analogs

| Compound | Substituents | Source Organism | Key Structural Differences |

|---|---|---|---|

| Blastmycetin A | OH (C9), CH₃ (C12) | Streptoverticillium blastmyceticum | Dimeric structure with C12 methyl |

| Blastmycetin B | OH (C9), CH₃ (C12) | Moorea producens (cyanobacterium) | Monomeric; identical substituents |

| Blastmycetin C | OH (C9), H (C12) | Moorea producens | Lacks C12 methyl group |

| 2-Oxo-indolactam V | 2-oxo group, OH (C3) | Synthetic/Natural sources | 2-oxo modification in indole ring |

- Blastmycetin B and C: These analogs share the core indole structure with this compound but differ in polymerization state (monomeric vs. dimeric) and substituents. Blastmycetin C lacks the methyl group at C12, which may reduce its binding affinity to PKC compared to this compound .

- This structural change correlates with reduced tumor-promoting activity compared to this compound .

Functional Analogs

| Compound | Biological Activity | Mechanism of Action | Applications |

|---|---|---|---|

| This compound | Tumor promotion | Dimeric PKC activation | Cancer research, toxicology |

| Teleocidin B1 | Tumor promotion | Monomeric PKC activation | Neuroinflammatory studies |

| Blasticidin A | Antifungal, antibacterial | Inhibits peptidyl transferase | Agricultural biocontrol |

| Indolactam V | Tumor promotion | Monomeric PKC activation | Pharmacological screening |

- Teleocidin B1: Unlike this compound, Teleocidin B1 is monomeric and activates PKC via a single C1 domain interaction. Despite similar tumor-promoting effects, this compound’s dimeric structure confers higher potency in PKC activation assays .

- Blasticidin A: While sourced from Streptomyces spp., Blasticidin A exhibits antifungal activity by targeting ribosomal function, contrasting sharply with this compound’s PKC-mediated carcinogenicity .

- Indolactam V : Shares the indole core but lacks substituents like the C12 methyl group, resulting in weaker tumor-promoting activity. This highlights the critical role of methyl and hydroxyl groups in this compound’s bioactivity .

Research Findings and Key Data

Structural-Activity Relationship (SAR) Insights

Q & A

Q. How should researchers design studies to resolve mechanistic contradictions (e.g., apoptotic vs. non-apoptotic cytotoxicity) for this compound?

- Methodological Answer : Employ orthogonal assays (e.g., flow cytometry for apoptosis markers, caspase activation assays) to validate mechanisms. Use genetic knockout models (e.g., CRISPR-Cas9) to isolate pathways. For conflicting results, apply contradiction analysis frameworks (e.g., TRIZ principles) to identify technical or biological variables driving discrepancies . Publish negative results to reduce publication bias .

Q. What strategies mitigate batch-to-batch variability in this compound for longitudinal studies?

- Methodological Answer : Standardize synthesis protocols with strict QC checks (HPLC, MS) for each batch. For sensitive assays (e.g., in vivo models), request additional QC metrics (e.g., peptide content, residual solvent levels) from suppliers. Use internal reference standards to normalize inter-batch data .

Methodological Frameworks for Research Design

Q. How to formulate a research question on this compound’s dual antimicrobial/anticancer properties?

- Guidance : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Example: “Does this compound’s ROS-mediated antibacterial mechanism correlate with its pro-apoptotic effects in cancer cells?” Use PICO (Population, Intervention, Comparison, Outcome) for clinical relevance: “In multidrug-resistant Staphylococcus aureus (Population), does this compound (Intervention) compared to vancomycin (Comparison) reduce biofilm formation (Outcome)?” .

Q. What are common pitfalls in interpreting this compound’s pharmacokinetic data?

- Guidance : Avoid conflating in vitro IC50 values with in vivo efficacy without ADME (absorption, distribution, metabolism, excretion) studies. Use compartmental modeling to distinguish plasma vs. tissue concentrations. Report limitations such as species-specific metabolic differences .

Data Presentation and Reproducibility

Q. How to present conflicting spectral data (e.g., NMR shifts) for this compound analogs?

Q. What minimal data should be included to ensure reproducibility of this compound studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.